2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid
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Overview
Description
The compound contains several functional groups, including a pyrazole ring, a triazole ring, and a carboxylic acid group . Pyrazole and triazole are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring structure .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The pyrazole and triazole rings likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The carboxylic acid group could potentially undergo reactions such as decarboxylation or esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic .Scientific Research Applications
Antimicrobial Activity
The compound shows potential in the field of antimicrobial activity. A study by Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, finding significant antimicrobial activity against various bacteria and fungi, highlighting the relevance of such compounds in antibacterial and antifungal applications (Hassan, 2013).
Synthesis and Structural Analysis
Research by Gray et al. (1976) focused on the synthesis of compounds including azolylhydrazones, exploring the influence of different solvents on their cyclization. This work contributes to the understanding of the chemical properties and synthesis pathways of such compounds (Gray et al., 1976).
Renewable Sources and Heterocyclization
Flores et al. (2014) reported on the efficient heterocyclization of certain derivatives into isoxazole and pyrazole derivatives. This study is significant for demonstrating the use of renewable sources (levulinic acid) in synthesizing structurally diverse compounds, including those related to 2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid (Flores et al., 2014).
Novel Derivatives Synthesis
Kumar and Mashelkar (2007) synthesized novel triazole derivatives containing a 2H-pyrano[2, 3-b]pyridine moiety. This research is crucial for understanding the synthesis of new chemical structures, expanding the scope of applications for such compounds (Kumar & Mashelkar, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-[(4-chloro-3-methylpyrazol-1-yl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2S/c1-4-18-10(6-17-5-9(13)7(2)16-17)14-15-12(18)21-8(3)11(19)20/h5,8H,4,6H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKRBGHAOWYGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C(=O)O)CN2C=C(C(=N2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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